molecular formula C14H12ClN2O7P B029412 Bis(4-nitrobenzyl) phosphorochloridate CAS No. 57188-46-2

Bis(4-nitrobenzyl) phosphorochloridate

Cat. No.: B029412
CAS No.: 57188-46-2
M. Wt: 386.68 g/mol
InChI Key: IGRFBFTXYUVGAQ-UHFFFAOYSA-N
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Description

Bis(4-nitrobenzyl) phosphorochloridate is a chemical compound with the molecular formula C14H12ClN2O7P. It is known for its use in various chemical reactions and research applications. The compound is characterized by the presence of two 4-nitrobenzyl groups attached to a phosphorochloridate moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

The synthesis of Bis(4-nitrobenzyl) phosphorochloridate typically involves a multi-step reaction. One common method includes the reaction of Tris(4-nitrobenzyl) phosphate with phosphorus pentachloride (PCl5) in the presence of a solvent such as chloroform (CHCl3). The reaction proceeds through the formation of intermediate compounds, ultimately yielding this compound .

Chemical Reactions Analysis

Bis(4-nitrobenzyl) phosphorochloridate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-nitrobenzyl) phosphorochloridate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Bis(4-nitrobenzyl) phosphorochloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form phosphate esters or amides. This reaction is facilitated by the presence of the electron-withdrawing nitro groups, which enhance the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Bis(4-nitrobenzyl) phosphorochloridate can be compared with other phosphorylating agents, such as:

  • Bis(2-chloroethyl) phosphorochloridate
  • Bis(4-methoxybenzyl) phosphorochloridate
  • Bis(4-nitrophenyl) phosphorochloridate

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of nitro groups, which enhance its reactivity and make it suitable for specific synthetic applications .

Properties

IUPAC Name

1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRFBFTXYUVGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391660
Record name BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57188-46-2
Record name BIS(4-NITROBENZYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57188-46-2
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